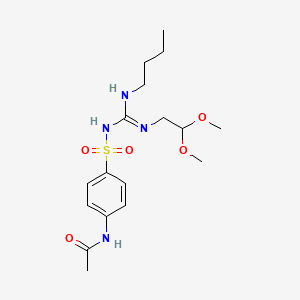![molecular formula C17H27N3O3 B14462131 N~2~-[4-(Dipropylamino)phenyl]-L-glutamine CAS No. 69753-63-5](/img/structure/B14462131.png)
N~2~-[4-(Dipropylamino)phenyl]-L-glutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[4-(Dipropylamino)phenyl]-L-glutamine is a chemical compound with the molecular formula C17H27N3O3 It is known for its unique structure, which includes a dipropylamino group attached to a phenyl ring, which is further connected to an L-glutamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(Dipropylamino)phenyl]-L-glutamine typically involves multiple steps, starting with the preparation of the dipropylamino phenyl intermediate. This intermediate is then reacted with L-glutamine under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N2-[4-(Dipropylamino)phenyl]-L-glutamine may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
N~2~-[4-(Dipropylamino)phenyl]-L-glutamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dipropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
N~2~-[4-(Dipropylamino)phenyl]-L-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N2-[4-(Dipropylamino)phenyl]-L-glutamine involves its interaction with specific molecular targets. The dipropylamino group can interact with enzymes or receptors, modulating their activity. The phenyl ring provides a hydrophobic interaction surface, while the L-glutamine moiety can participate in hydrogen bonding and other interactions. These combined effects influence various biochemical pathways, leading to the compound’s observed biological activities.
相似化合物的比较
Similar Compounds
- N~2~-[4-(Dimethylamino)phenyl]-L-glutamine
- N~2~-[4-(Diethylamino)phenyl]-L-glutamine
- N~2~-[4-(Dipropylamino)phenyl]-L-asparagine
Uniqueness
N~2~-[4-(Dipropylamino)phenyl]-L-glutamine stands out due to its specific dipropylamino substitution, which imparts unique chemical and biological properties. Compared to its dimethyl and diethyl analogs, the dipropyl group provides different steric and electronic effects, influencing the compound’s reactivity and interactions with biological targets.
属性
CAS 编号 |
69753-63-5 |
|---|---|
分子式 |
C17H27N3O3 |
分子量 |
321.4 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[4-(dipropylamino)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H27N3O3/c1-3-11-20(12-4-2)14-7-5-13(6-8-14)19-15(17(22)23)9-10-16(18)21/h5-8,15,19H,3-4,9-12H2,1-2H3,(H2,18,21)(H,22,23)/t15-/m0/s1 |
InChI 键 |
JKJFMYLHCWLRCD-HNNXBMFYSA-N |
手性 SMILES |
CCCN(CCC)C1=CC=C(C=C1)N[C@@H](CCC(=O)N)C(=O)O |
规范 SMILES |
CCCN(CCC)C1=CC=C(C=C1)NC(CCC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro-](/img/structure/B14462063.png)


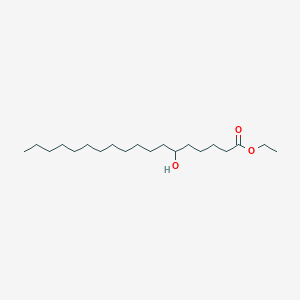

![2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane](/img/structure/B14462090.png)
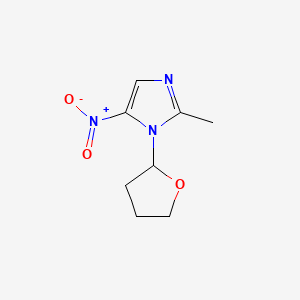
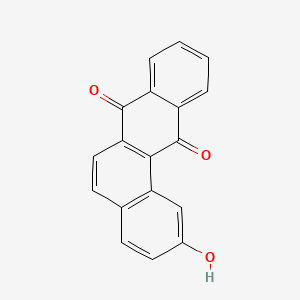

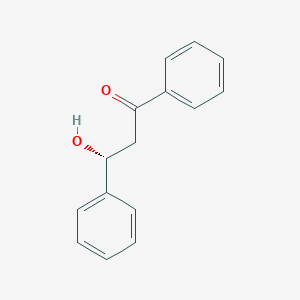
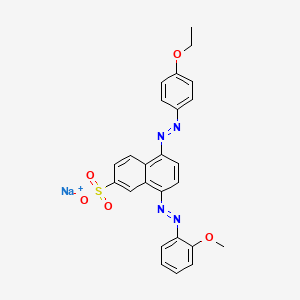
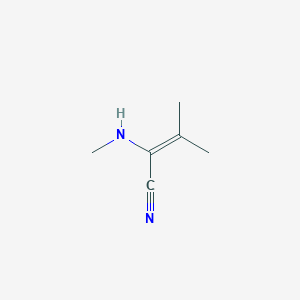
![6-Hydroxy-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxo-N-(pyridin-2-yl)cyclohexa-1,5-diene-1-carboxamide](/img/structure/B14462132.png)
